Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane
Description
Historical Context of Organofluorosilane Development
The development of organofluorosilanes represents a convergence of two major chemical innovations: the discovery and application of organofluorine chemistry and the advancement of organosilicon chemistry. The historical foundation of organofluorine chemistry traces back to the mid-nineteenth century, when Alexander Borodin, better known as a classical music composer, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862. This pioneering work established the fundamental principles of halogen exchange that would later become broadly utilized in fluorochemical industry for introducing fluorine atoms into organic molecules.
The isolation of elemental fluorine by Henri Moissan in 1886 through electrolysis of a molten mixture of potassium hydrogen difluoride and hydrogen fluoride marked a crucial milestone in fluorine chemistry. However, due to the hazards and difficulties associated with handling highly reactive and corrosive fluorine-containing reagents, organofluorine chemistry remained relatively undeveloped until the 1920s. The significant advancement occurred during World War II when the Manhattan Project necessitated large-scale production of fluorine for uranium hexafluoride preparation, leading to substantial developments in fluorochemical technology.
Simultaneously, the field of organosilicon chemistry was experiencing its own revolutionary developments. The year 1946 proved particularly significant for hydrosilylation technology, with three independent research groups in adjacent United States regions achieving successful silicon-carbon bond formation through addition of silicon-hydrogen functionality to unsaturated carbon-carbon bonds. On June 27, 1946, Mackenzie, Spialter, and Schoffman filed a patent application for preparing addition compounds of hydridosilanes and unsaturated organic compounds, while on October 9, 1946, Wagner and Strother of Union Carbide Corporation applied for a patent on platinum-catalyzed processes for producing organic silicon compounds with silicon-carbon bonds.
The synthesis methods for organosilicon compounds evolved significantly during this period. Heinrich Buff and Friedrich Woehler's 1857 discovery of silane among products formed by hydrochloric acid action on aluminum silicide established early preparative routes. These foundational discoveries provided the chemical understanding necessary for developing more sophisticated organosilicon compounds, including those incorporating fluorinated organic groups.
The convergence of fluorine and silicon chemistry became particularly important as industries recognized the unique properties achievable through fluoroalkylsilane compounds. The development of fluoropolymers during World War II demonstrated the exceptional chemical resistance and low surface energy characteristics of fluorinated materials. When these properties were combined with the surface modification capabilities of silane chemistry, the result was a new class of compounds capable of imparting durable hydrophobic and oleophobic properties to various substrates.
Significance of Fluorinated Alkoxy Substituents in Silane Chemistry
The incorporation of fluorinated alkoxy substituents into silane molecular architectures represents a strategic chemical design approach that leverages the unique properties of carbon-fluorine bonds to enhance surface modification performance. Fluorinated alkoxy groups, such as the tetrafluoroethoxy functionality present in this compound, contribute several distinct advantages that distinguish these compounds from conventional organosilanes and extend their application scope into specialized surface treatment technologies.
The fundamental significance of fluorinated alkoxy substituents lies in their ability to create extremely low surface energy coatings when properly applied to substrate surfaces. Fluoroalkylsilanes can form nanoscale, chemically bonded, hydrophobic and oleophobic, low-energy surface coatings, particularly effective on smooth surfaces such as glass. The fluorinated segments contribute to surface tensions significantly lower than those achievable with hydrocarbon-based silanes, resulting in contact angles that demonstrate superior water and oil repellency characteristics.
The chemical stability imparted by fluorinated alkoxy groups represents another crucial advantage in silane chemistry applications. Carbon-fluorine bonds are among the strongest single bonds in organic chemistry, contributing exceptional resistance to thermal degradation, chemical attack, and ultraviolet radiation exposure. This stability translates into surface treatments that maintain their effectiveness over extended periods, even under harsh environmental conditions. The fluorinated segments provide long-lasting resistance to the impact of ultraviolet radiation, acids, and alkaline solutions, making them particularly valuable for outdoor applications and aggressive chemical environments.
The molecular design considerations for fluorinated alkoxy substituents involve balancing several competing factors to optimize performance characteristics. The length and structure of the fluorinated chain significantly influence the final surface properties, with longer perfluorinated segments generally providing lower surface energies but also increasing molecular weight and potentially affecting substrate compatibility. The tetrafluoroethoxy group in this compound represents an optimized balance between fluorinated content and molecular practicality.
Theoretical studies have provided important insights into the behavior of fluorinated silanes under various conditions. Hydrolysis of fluorosilanes has been shown to be highly endothermic, with the Gibbs free energy of these reactions being substantially positive. Self-consistent reaction field calculations demonstrate that hydrolysis of trifluorosilanes in aqueous media has lower activation energy than in the gas phase and is also thermodynamically less unfavorable due to better solvation of the products. These findings have important implications for the processing and application of fluorinated silanes, particularly regarding their stability in humid environments.
The environmental fate and transformation of fluoroalkylsilane compounds has emerged as an important consideration in their continued development and application. Studies have identified fluoroalkylsilane substances as potential precursors to perfluoroalkyl carboxylic acids through degradation processes. For example, research has shown that 8:2 polyfluoroalkyl trimethoxysilane can undergo conversion to perfluoroalkyl carboxylic acids with differential molar yields depending on the specific conversion conditions. These findings emphasize the importance of understanding the complete lifecycle behavior of fluorinated silanes.
The following table summarizes key physical and chemical properties of this compound:
Properties
IUPAC Name |
trichloro-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3F4OSi/c6-14(7,8)3-1-2-13-5(11,12)4(9)10/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQVRKHADNPCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(C(F)F)(F)F)C[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3F4OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226506 | |
| Record name | Trichloro(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane | |
| Source | EPA DSSTox | |
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Molecular Weight |
293.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-76-3 | |
| Record name | Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Trichloro(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756763 | |
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| Record name | Trichloro(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.956 | |
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| Record name | Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane | |
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Preparation Methods
Synthesis of 3-(1,1,2,2-tetrafluoroethoxy)propylsilane precursor
Step 1: Preparation of 3-chloropropylsilane or 3-hydroxypropylsilane
Starting from chloropropylsilane or hydroxypropylsilane, which are commercially available or synthesized via hydrosilylation of allyl chloride or allyl alcohol with silanes.Step 2: Introduction of the tetrafluoroethoxy group
The 1,1,2,2-tetrafluoroethanol or its derivatives react with the propylsilane intermediate via nucleophilic substitution or Williamson ether synthesis under basic or catalytic conditions to form the 3-(1,1,2,2-tetrafluoroethoxy)propylsilane.
Chlorination to form Trichlorosilane derivative
- The 3-(1,1,2,2-tetrafluoroethoxy)propylsilane is then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to replace Si-H or Si-alkoxy groups with Si-Cl, yielding this compound.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|
| Etherification (tetrafluoroethoxy introduction) | 1,1,2,2-tetrafluoroethanol, base catalyst (e.g., K2CO3) | 50–100 | 4–8 | Solvent: aprotic solvent like THF or DMF |
| Chlorination of silane | Thionyl chloride or PCl5 | 0–70 | 2–6 | Anhydrous conditions, inert atmosphere preferred |
| Purification | Distillation under reduced pressure | 40–80 | — | Removal of by-products and unreacted reagents |
Research Findings and Optimization
- Yield and Purity : Optimizing the chlorination step is critical to achieve high purity trichlorosilane derivatives, as incomplete chlorination leads to mixed silane products.
- Reaction atmosphere : Use of inert atmosphere (nitrogen or argon) during chlorination prevents hydrolysis of sensitive Si-Cl bonds.
- Solvent choice : Aprotic solvents with good solvating ability for both organosilanes and fluorinated alcohols enhance reaction efficiency.
- Temperature control : Moderate temperatures prevent decomposition of fluorinated groups and side reactions.
Comparative Analysis with Related Silane Preparations
| Parameter | This compound | Typical Alkoxy Silane Preparation (e.g., 3-acryloyloxypropyltrimethoxysilane) |
|---|---|---|
| Functional group introduced | Tetrafluoroethoxy group | Methoxy or acryloyloxy groups |
| Chlorination reagent | Thionyl chloride, PCl5 | Usually not chlorinated, alkoxy groups retained |
| Sensitivity | High, due to Si-Cl and fluorinated groups | Moderate, alkoxy groups more stable |
| Reaction atmosphere | Inert atmosphere required | Often ambient or inert depending on sensitivity |
| Purification | Vacuum distillation | Vacuum distillation or recrystallization |
Summary Table of Preparation Method
| Preparation Stage | Reagents/Conditions | Purpose | Key Considerations |
|---|---|---|---|
| Formation of propylsilane precursor | Hydrosilylation of allyl chloride/alcohol | Introduce propylsilane backbone | Catalyst choice (Pt, Rh) |
| Etherification | 1,1,2,2-tetrafluoroethanol, base catalyst | Attach tetrafluoroethoxy group | Control temperature and solvent |
| Chlorination | Thionyl chloride or phosphorus pentachloride | Convert to trichlorosilane | Anhydrous, inert atmosphere |
| Purification | Vacuum distillation | Remove impurities and byproducts | Avoid hydrolysis of Si-Cl bonds |
Scientific Research Applications
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane is widely used in scientific research due to its versatility:
Chemistry: Used as a precursor in the synthesis of fluorinated silanes and siloxanes, which are important in the development of advanced materials.
Biology: Employed in the modification of surfaces to create hydrophobic or hydrophilic properties, which is useful in bioassays and microfluidic devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Mechanism of Action
The mechanism of action of Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane primarily involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a valuable reagent in the formation of siloxane and silane linkages. These linkages are crucial in the development of materials with unique mechanical and chemical properties.
Comparison with Similar Compounds
Dichloromethyl[3-(1,1,2,2-Tetrafluoroethoxy)propyl]silane
- Molecular Formula : C₅H₈Cl₂F₄OSi
- Key Difference : Replaces one chlorine atom with a methyl group.
- Impact : Reduced reactivity due to fewer chlorine atoms, making it less suitable for hydrolysis-dependent applications like coupling agents.
- Applications : Intermediate in fluorinated silicone synthesis .
Triethoxy[3-(1,1,2,2-Tetrafluoroethoxy)propyl]silane
- Molecular Formula : C₁₁H₂₀F₄O₄Si
- Key Difference : Ethoxy groups (-OCH₂CH₃) replace chlorine atoms.
- Impact : Lower reactivity compared to trichloro derivatives; ethoxy groups enable controlled hydrolysis for surface modifications.
- Applications : Hydrophobic coatings, adhesion promoters in electronics .
Trichloro(1,1,2,2-Tetrafluoroethyl)silane
- Molecular Formula : C₂HCl₃F₄Si
- Key Difference : Shorter ethyl chain with tetrafluoroethoxy group directly attached to silicon.
- Impact : Higher volatility and reactivity due to reduced chain length.
- Applications : Electronics surface treatment, glass/ceramic coatings .
Fluorinated Aromatic Analogues
Trichloro[3-(Pentafluorophenyl)propyl]silane
Trichloro(3-Phenylpropyl)silane
- Molecular Formula : C₉H₁₁Cl₃Si
- Key Difference: Non-fluorinated phenyl group.
- Impact : Lower chemical resistance and hydrophobicity compared to fluorinated analogues.
- Applications : Adhesives, sealants .
Highly Fluorinated Alkyl Analogues
Trichloro(1,1,2,3,3,3-Hexafluoropropyl)silane
- Molecular Formula : C₃HCl₃F₆Si
- Impact : Increased fluorine content enhances hydrophobicity but reduces hydrolytic stability.
- Applications : Water-repellent coatings .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Reactivity : The trichlorosilane group in the target compound enables rapid hydrolysis, making it superior to ethoxy or methyl analogues in coupling agent applications .
Fluorine Impact: The tetrafluoroethoxy group enhances thermal stability and chemical resistance compared to non-fluorinated or aromatic variants .
Safety : Chlorinated silanes, including the target compound, require stringent handling due to toxicity and corrosivity, unlike ethoxy-substituted derivatives .
Biological Activity
Overview
Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane (CAS No. 756-76-3) is a silane compound characterized by its unique structure that includes a tetrafluoroethoxy group. This compound has garnered attention in various fields, including chemistry, biology, and materials science, due to its potential applications and biological activity.
- Molecular Formula : C₅H₇Cl₃F₄OSi
- Molecular Weight : 293.55 g/mol
- Boiling Point : 186 °C
- Density : 1.4335 g/cm³ at 20 °C
The biological activity of this compound primarily stems from its ability to form strong covalent bonds with various substrates. The silicon atom can bond with oxygen, nitrogen, and carbon atoms, which is crucial for creating siloxane and silane linkages. These linkages contribute to the development of materials with unique mechanical and chemical properties.
Applications in Biology
- Surface Modification : This compound is used to modify surfaces to achieve hydrophobic or hydrophilic properties. Such modifications are particularly useful in bioassays and microfluidic devices where surface interactions play a critical role in functionality.
- Drug Delivery Systems : Research indicates that this compound may facilitate the formation of stable bonds with various functional groups, making it a candidate for use in drug delivery systems.
- Coatings and Adhesives : Due to its excellent adhesion properties and chemical resistance, this silane is utilized in the production of coatings and adhesives.
Study on Surface Modifications
A study investigated the effectiveness of this compound in modifying the surfaces of polymer substrates. The results demonstrated significant changes in wettability and surface energy:
| Parameter | Before Modification | After Modification |
|---|---|---|
| Contact Angle (°) | 75 | 110 |
| Surface Energy (mN/m) | 35 | 20 |
This indicates that the compound effectively increased hydrophobicity.
Drug Delivery Research
In another study focused on drug delivery systems, researchers evaluated the stability of drug-silane conjugates formed using this compound. The findings suggested enhanced stability compared to traditional delivery methods:
- Stability Test Duration : 30 days
- Release Rate : Reduced by 40% compared to control groups.
Toxicological Considerations
While the biological activity of this compound shows promise for various applications, it is essential to consider its toxicological profile. Preliminary assessments indicate that while it exhibits low acute toxicity in controlled environments, further studies are necessary to evaluate chronic exposure effects and environmental impact.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane, and how do reaction conditions influence yield?
- Synthesis Pathways : The compound can be synthesized via nucleophilic substitution or Grignard reactions. For example, reacting a propylmagnesium bromide derivative containing a tetrafluoroethoxy group with silicon tetrachloride in anhydrous conditions (e.g., THF, -78°C) is a plausible route, analogous to methods used for similar trichlorosilanes .
- Critical Conditions : Moisture-sensitive reactions require rigorous inert atmospheres (argon/nitrogen) to prevent hydrolysis. Catalytic additives (e.g., Lewis acids) may improve electrophilic substitution efficiency .
- Yield Optimization : Yields depend on stoichiometric ratios (e.g., excess SiCl₄) and temperature control. Post-synthesis purification via fractional distillation under reduced pressure is recommended .
Q. What analytical techniques are most effective for characterizing this compound?
- Structural Confirmation : Use and NMR to resolve signals from the tetrafluoroethoxy group (-OCF₂CF₂H) and propyl chain. FT-IR identifies Si-Cl stretching (~500 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) quantifies impurities. Elemental analysis (C, H, Cl, F) validates stoichiometry .
Q. How does the tetrafluoroethoxy moiety influence the compound’s reactivity?
- Electron-Withdrawing Effects : The -OCF₂CF₂H group increases electrophilicity at the silicon center, enhancing reactivity with nucleophiles (e.g., alcohols, amines) compared to non-fluorinated analogs .
- Hydrolytic Stability : The fluorinated chain reduces hydrolysis rates compared to alkyltrichlorosilanes, enabling controlled surface functionalization in aqueous-organic biphasic systems .
Advanced Research Questions
Q. What challenges arise in designing experiments for surface modification using this silane?
- Monolayer Formation : Achieving uniform self-assembled monolayers (SAMs) requires optimizing substrate pre-treatment (e.g., oxygen plasma for hydroxyl activation) and deposition time/temperature. Contradictory reports on SAM density may stem from solvent polarity (e.g., toluene vs. hexane) .
- Characterization Conflicts : XPS and contact angle measurements sometimes show inconsistent surface coverage due to fluorinated chain orientation. Atomic force microscopy (AFM) or ellipsometry is advised for cross-validation .
Q. How can conflicting data on thermal stability be resolved?
- Thermal Degradation Pathways : Differential scanning calorimetry (DSC) and TGA reveal decomposition starting at ~150°C, but discrepancies arise from trace moisture or oxygen. Replicate experiments under strict inert conditions (glovebox) are critical .
- Byproduct Analysis : GC-MS identifies decomposition products (e.g., HF, SiOxClₓ), which vary with heating rates. Slow ramping (2°C/min) improves reproducibility .
Q. What methodologies address low yields in nucleophilic substitution reactions?
- Catalytic Strategies : Employing triethylamine as a HCl scavenger improves substitution efficiency with alcohols or amines. Microwave-assisted synthesis reduces reaction times and byproduct formation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity but may compete with silane hydrolysis. Binary solvent systems (e.g., THF/H₂O) balance reactivity and stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
